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molecular formula C8H14Br2O2 B3043032 tert-Butyl 2,4-dibromobutyrate CAS No. 71725-02-5

tert-Butyl 2,4-dibromobutyrate

Cat. No. B3043032
M. Wt: 302 g/mol
InChI Key: IELBUWARMJVXDU-UHFFFAOYSA-N
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Patent
US08901119B2

Procedure details

2,4-Dibromobutanoic acid (the crude product from above) dissolved in DCM (10 L) in a 50 L-reactor. 2-Methylpropan-2-ol (12000 g, 162.16 mol) and boron anhydride (8000 g, 114.29 mol) were added to the above solution. 1680 g of H2SO4 was added dropwise to the above solution under N2 (gas) while maintaining the temperature at room temperature (25-30° C.). The mixture was allowed to react for 24 h at room temperature. Then 15 L aqueous Na2CO3 (sat.) was added to quench the reaction. The organic phase was separated and dried over Na2SO4. The solvent was removed under vacuum to give the crude product, which was purified by silica gel column chromatography to give tert-butyl 2,4-dibromobutanoate as a brown oil (3800 g, 12.58 mol, 39%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
12000 g
Type
reactant
Reaction Step Two
[Compound]
Name
boron anhydride
Quantity
8000 g
Type
reactant
Reaction Step Two
Name
Quantity
1680 g
Type
reactant
Reaction Step Three
Quantity
15 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:6][CH2:7][Br:8])[C:3]([OH:5])=[O:4].[CH3:9][C:10](O)([CH3:12])[CH3:11].OS(O)(=O)=O.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[Br:1][CH:2]([CH2:6][CH2:7][Br:8])[C:3]([O:5][C:10]([CH3:12])([CH3:11])[CH3:9])=[O:4] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)O)CCBr
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12000 g
Type
reactant
Smiles
CC(C)(C)O
Name
boron anhydride
Quantity
8000 g
Type
reactant
Smiles
Step Three
Name
Quantity
1680 g
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
15 L
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
27.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 24 h at room temperature
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)OC(C)(C)C)CCBr
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.58 mol
AMOUNT: MASS 3800 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08901119B2

Procedure details

2,4-Dibromobutanoic acid (the crude product from above) dissolved in DCM (10 L) in a 50 L-reactor. 2-Methylpropan-2-ol (12000 g, 162.16 mol) and boron anhydride (8000 g, 114.29 mol) were added to the above solution. 1680 g of H2SO4 was added dropwise to the above solution under N2 (gas) while maintaining the temperature at room temperature (25-30° C.). The mixture was allowed to react for 24 h at room temperature. Then 15 L aqueous Na2CO3 (sat.) was added to quench the reaction. The organic phase was separated and dried over Na2SO4. The solvent was removed under vacuum to give the crude product, which was purified by silica gel column chromatography to give tert-butyl 2,4-dibromobutanoate as a brown oil (3800 g, 12.58 mol, 39%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
12000 g
Type
reactant
Reaction Step Two
[Compound]
Name
boron anhydride
Quantity
8000 g
Type
reactant
Reaction Step Two
Name
Quantity
1680 g
Type
reactant
Reaction Step Three
Quantity
15 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:6][CH2:7][Br:8])[C:3]([OH:5])=[O:4].[CH3:9][C:10](O)([CH3:12])[CH3:11].OS(O)(=O)=O.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[Br:1][CH:2]([CH2:6][CH2:7][Br:8])[C:3]([O:5][C:10]([CH3:12])([CH3:11])[CH3:9])=[O:4] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)O)CCBr
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12000 g
Type
reactant
Smiles
CC(C)(C)O
Name
boron anhydride
Quantity
8000 g
Type
reactant
Smiles
Step Three
Name
Quantity
1680 g
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
15 L
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
27.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 24 h at room temperature
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)OC(C)(C)C)CCBr
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.58 mol
AMOUNT: MASS 3800 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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